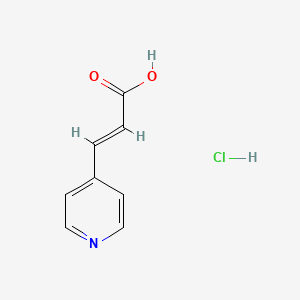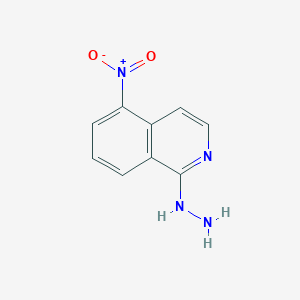![molecular formula C10H19NO3S B13662501 N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine](/img/structure/B13662501.png)
N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine: is a chemical compound with the molecular formula C10H19NO3S and a molecular weight of 233.33 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxirane (epoxide) ring, and a thioether linkage. It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine typically involves the following steps:
Protection of the amine group: The primary amine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide.
Formation of the thioether linkage: The protected amine is then reacted with an appropriate thiol compound under basic conditions to form the thioether linkage.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the oxirane ring.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Diols: from reduction of the oxirane ring.
Substituted products: from nucleophilic substitution reactions.
Applications De Recherche Scientifique
N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine is primarily based on its ability to undergo nucleophilic substitution reactions at the oxirane ring. This reactivity allows it to form covalent bonds with various nucleophiles, making it a valuable intermediate in the synthesis of complex molecules . The Boc protecting group provides stability to the amine functionality, allowing selective reactions to occur at other sites within the molecule .
Comparaison Avec Des Composés Similaires
N-Boc-ethanolamine: Similar in structure but lacks the thioether and oxirane functionalities.
N-Boc-2-aminoacetaldehyde: Contains a Boc-protected amine and an aldehyde group instead of the thioether and oxirane.
N-Boc-2-aminoethanethiol: Features a Boc-protected amine and a thiol group but lacks the oxirane ring.
Uniqueness: N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine is unique due to the combination of the Boc protecting group, thioether linkage, and oxirane ring. This combination provides a versatile platform for various chemical transformations and applications in synthesis, making it a valuable compound in both academic and industrial research .
Propriétés
Formule moléculaire |
C10H19NO3S |
|---|---|
Poids moléculaire |
233.33 g/mol |
Nom IUPAC |
tert-butyl N-[2-(oxiran-2-ylmethylsulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-4-5-15-7-8-6-13-8/h8H,4-7H2,1-3H3,(H,11,12) |
Clé InChI |
VCVAXBCXQDGXCF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCSCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)
![N'-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N'-hydroxybutanediamide;hydrochloride](/img/structure/B13662435.png)

![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)





![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)



